![molecular formula C15H15NOS B130414 2-[(Diphenylmethyl)thio]acetamide CAS No. 68524-30-1](/img/structure/B130414.png)
2-[(Diphenylmethyl)thio]acetamide
Overview
Description
2-[(Diphenylmethyl)thio]acetamide is a chemical compound with the molecular formula C15H15NOS and a molecular weight of 257.35 g/mol . It is an analogue and precursor to Modafinil, a central nervous system stimulant used for the treatment of narcolepsy . This compound is also known for its neuroprotective and antiparkinsonian activity in a primate model of Parkinson’s disease .
Preparation Methods
2-[(Diphenylmethyl)thio]acetamide can be synthesized through a multi-step process. One common method involves reacting 2-[(diphenylmethyl)thio]acetic acid with alcohols in the presence of a catalytic amount of inorganic or organic acid at the reflux temperature of the alcohol to obtain the corresponding ester . This ester is then reacted with ammonia to produce this compound . Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production.
Chemical Reactions Analysis
2-[(Diphenylmethyl)thio]acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the amide or thioether functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1.1 Precursor for Modafinil
The most notable application of 2-[(diphenylmethyl)thio]acetamide is its role as a precursor in the synthesis of modafinil. Modafinil is marketed under the trade name "Provigil" and is utilized for enhancing wakefulness and cognitive function. The conversion of this compound to modafinil involves a reaction with hydrogen peroxide, yielding a product with significant therapeutic benefits .
1.2 Pharmacological Properties
Research has indicated that this compound may possess unique pharmacological properties independent of modafinil. Preliminary studies suggest it could modulate neurotransmitter activity, although further investigations are necessary to confirm these effects.
Case Studies
3.1 Stimulatory Effects on Cognitive Function
A study conducted by Zhu et al. explored the stimulatory effects of various modafinil analogues, including 2-[(diphenylmethyl)thio]-N-(3-chlorophenyl)acetamide. The findings indicated that this compound exhibited a greater stimulatory response than modafinil over extended periods, suggesting its potential as an alternative cognitive enhancer .
3.2 Environmental Safety Considerations
Research has highlighted safety concerns associated with handling this compound, particularly its classification as harmful if swallowed and its toxicity to aquatic life. This underscores the importance of proper handling and disposal procedures in laboratory settings.
Mechanism of Action
The mechanism of action of 2-[(Diphenylmethyl)thio]acetamide is closely related to its role as a precursor to Modafinil. Modafinil is known to be an α-1-adrenergic agonist, suggesting that this compound likely targets α-1-adrenergic receptors. These receptors play a crucial role in the central nervous system, contributing to the compound’s neuroprotective and antiparkinsonian effects.
Comparison with Similar Compounds
2-[(Diphenylmethyl)thio]acetamide is unique due to its specific structure and role as a precursor to Modafinil. Similar compounds include:
Modafinil: A central nervous system stimulant used for treating narcolepsy.
Armodafinil: An enantiopure compound related to Modafinil, used for similar medical purposes.
2-Benzhydrylsulfanyl-acetamide: Another analogue with similar properties.
These compounds share structural similarities but differ in their specific applications and pharmacological profiles.
Biological Activity
2-[(Diphenylmethyl)thio]acetamide, also known by its chemical formula C₁₅H₁₅NOS, is an organic compound that has garnered attention for its potential biological activities, particularly as a precursor to pharmacologically active agents like Modafinil. This article explores the biological activity of this compound, including its biochemical properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a thioether functional group attached to a diphenylmethyl moiety. Its structure can be represented as follows:
This compound appears as a white solid and is soluble in organic solvents. Its unique thioether functionality contributes to its reactivity and potential biological effects.
The compound has been studied for its interactions with various biomolecules, including enzymes and proteins. It plays a role in the synthesis of biologically active derivatives that exhibit a range of pharmacological activities:
- Antitumor Activity : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cell lines, such as colon cancer (HTC-116), gastric carcinoma (MGC803), and liver cancer (Huh7) cells.
- Neurotransmitter Modulation : Some studies suggest that it may influence neurotransmitter activity, potentially affecting cognitive functions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways. This includes potential inhibition or activation of enzymes involved in cellular signaling .
- Gene Expression Modulation : It has been shown to affect gene expression patterns, which can lead to changes in cell behavior and function.
Antitumor Efficacy
A notable study investigated the antiproliferative effects of this compound derivatives on various human tumor cell lines. The results indicated significant reductions in cell viability at specific concentrations, suggesting potential applications in cancer therapy.
Cell Line | IC50 (µM) | Observations |
---|---|---|
HTC-116 | 25 | Significant reduction in viability |
MGC803 | 30 | Induction of apoptosis observed |
Huh7 | 20 | Cell cycle arrest noted |
Metabolic Pathways
The compound is metabolized into several derivatives that retain biological activity. For instance, it can be converted into Modafinil, a well-known CNS stimulant used for treating narcolepsy. This metabolic conversion highlights its importance as a lead compound in drug development .
Safety and Toxicology
While this compound shows promise in various applications, safety concerns have been raised regarding its toxicity. It is classified as harmful if swallowed and poses risks to aquatic life. Proper handling and disposal are essential when working with this compound.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-[(Diphenylmethyl)thio]acetamide, and what methodological considerations are critical for reproducibility?
- Answer : The compound can be synthesized via carbodiimide-mediated coupling, adapting methods used for structurally similar acetamides. For example, 2,6-dichlorophenylacetic acid and 2-aminothiazole were coupled using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) in dichloromethane with triethylamine as a base . Key considerations include maintaining low temperatures (e.g., 273 K) to minimize side reactions, stoichiometric control of reagents (1:1 molar ratio of acid to amine), and purification via extraction with dichloromethane followed by recrystallization from methanol/acetone mixtures. Yield optimization requires careful pH adjustment during workup.
Q. What analytical techniques are recommended for structural characterization of this compound and its derivatives?
- Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for analogous compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, which revealed a 79.7° dihedral angle between aromatic rings and intermolecular N–H⋯N hydrogen bonds stabilizing the crystal lattice . Complementary methods include:
- NMR : To confirm substituent connectivity (e.g., diphenylmethyl proton resonances at δ 4.5–5.5 ppm).
- HPLC-MS : For purity assessment and detection of byproducts (e.g., unreacted starting materials).
- FT-IR : To verify thioamide (C=S) stretching vibrations near 1250–1350 cm⁻¹ .
Advanced Research Questions
Q. How can researchers design in vivo experiments to investigate the hepatotoxic potential of this compound, and what endpoints should be prioritized?
- Answer : Adapt protocols from thioacetamide-induced liver injury models. For example:
- Dosing : Administer intraperitoneally at 50 mg/kg twice weekly for 6 weeks to induce chronic fibrosis .
- Control Groups : Include untreated controls and co-treatment groups (e.g., with antioxidants like fisetin at 10 mg/kg orally) to assess reversibility .
- Endpoints :
- Biochemical : Serum transaminases (ALT/AST), bilirubin, and prothrombin time to assess liver function .
- Histopathological : Centrilobular necrosis, fibrosis (Masson’s trichrome staining), and oxidative stress markers (e.g., malondialdehyde) .
Q. What strategies resolve contradictions in mechanistic data on thioacetamide-derived hepatotoxicity, and how might these apply to this compound?
- Answer : Discrepancies in toxicity mechanisms (e.g., acute vs. chronic effects) arise from metabolic pathway variability. For thioacetamide, conflicting data on sulfate vs. reactive oxygen species (ROS) generation can be addressed by:
- Metabolite Profiling : Use LC-MS to detect sulfoxide intermediates (e.g., thioacetamide-S-oxide) and quantify sulfate via ion chromatography .
- Kinetic Studies : Compare stoichiometric ratios of degradation products; thioacetamide requires 8:3 Fe(VI)-to-substrate ratios for complete sulfate conversion .
- ROS Scavenging Assays : Measure glutathione depletion and catalase activity in hepatic tissue to distinguish oxidative vs. direct sulfhydryl-binding toxicity .
Properties
IUPAC Name |
2-benzhydrylsulfanylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c16-14(17)11-18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRQRIFRHGPWBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433431 | |
Record name | 2-[(DIPHENYLMETHYL)THIO]ACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68524-30-1 | |
Record name | 2-[(Diphenylmethyl)thio]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68524-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxy modafinil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068524301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(DIPHENYLMETHYL)THIO]ACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzhydrylsulfanylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEOXY MODAFINIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXK33GE36F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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